molecular formula C13H26N2O4 B2720747 tert-Butyl ((3-(hydroxymethyl)-5,5-dimethylmorpholin-3-yl)methyl)carbamate CAS No. 2095409-67-7

tert-Butyl ((3-(hydroxymethyl)-5,5-dimethylmorpholin-3-yl)methyl)carbamate

Cat. No.: B2720747
CAS No.: 2095409-67-7
M. Wt: 274.361
InChI Key: DNMMTQPLHVGHQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, “tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Another related compound, “tert-butyl hydroxy(methyl)carbamate”, is synthesized by dissolving a benzyl protected compound in methanol, adding a catalytic amount of Pd/C to the reaction mixture, and stirring for 5 hours under a hydrogen atmosphere .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research has highlighted the importance of tert-butyl carbamate derivatives as intermediates in synthesizing a range of biologically active molecules. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a crucial intermediate in producing omisertinib (AZD9291), a medication used for treating lung cancer. This study presents a rapid synthetic method for this compound, showcasing its relevance in pharmaceutical manufacturing processes (Zhao, Guo, Lan, & Xu, 2017).

Corrosion Inhibition

tert-Butyl carbamate derivatives have also been explored for their potential in corrosion inhibition. A study on new organic compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)methyl)-carbamate, demonstrates their effectiveness as mixed-type corrosion inhibitors for carbon steel in hydrochloric acid solutions. This research not only expands the application of tert-butyl carbamate derivatives in the field of materials science but also contributes to the development of more efficient corrosion inhibitors (Faydy, Lakhrissi, Guenbour, Kaya, Bentiss, Warad, & Zarrouk, 2019).

Synthetic Methodologies and Chemical Reactions

The versatility of tert-butyl carbamate derivatives extends to their utility in synthetic chemistry, serving as intermediates in various chemical reactions. For example, tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized to create spirocyclopropanated analogues of insecticides like Imidacloprid and Thiacloprid, highlighting its role in the development of novel pest control agents. This work underscores the compound's significance in synthesizing complex molecules with potential applications in agriculture (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Properties

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)-5,5-dimethylmorpholin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-11(2,3)19-10(17)14-6-13(7-16)9-18-8-12(4,5)15-13/h15-16H,6-9H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMMTQPLHVGHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(N1)(CNC(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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